Superior Cytotoxicity Against Triple-Negative Breast Cancer (MDA-MB-231) Relative to Unsubstituted Chalcone and Methoxylated Analogs
In a head-to-head comparison, 2'-hydroxychalcone exhibited significantly higher cytotoxic potency against the aggressive MDA-MB-231 triple-negative breast cancer (TNBC) cell line than unsubstituted chalcone and several other chalcone derivatives. Treatment of MDA-MB-231 cells for 24 hours resulted in an IC₅₀ of 4.6 µM for 2'-hydroxychalcone, compared to 18.1 µM for the parent compound chalcone, representing an approximately 4-fold increase in potency [1]. Notably, other analogs such as neohesperidin dihydrochalcone, 4-methoxychalcone, and hesperidin methylchalcone failed to demonstrate any cytotoxicity against this same cell line under identical conditions [1].
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | 4.6 µM |
| Comparator Or Baseline | Chalcone: 18.1 µM; Neohesperidin dihydrochalcone, 4-methoxychalcone, hesperidin methylchalcone: No cytotoxicity |
| Quantified Difference | Approximately 4-fold lower IC₅₀ (more potent) vs. chalcone; qualitative vs. inactive analogs |
| Conditions | MDA-MB-231 human triple-negative breast cancer cells; 24-hour treatment duration |
Why This Matters
This demonstrates that 2'-hydroxychalcone, unlike the parent chalcone or methoxylated variants, is an effective and potent research tool for probing cytotoxicity and invasion in therapeutically challenging TNBC models.
- [1] Chen WY, Hsieh YA, Tsai CI, et al. 2-Hydroxychalcone and xanthohumol inhibit invasion of triple negative breast cancer cells. Chem Biol Interact. 2017;278:219-227. View Source
